1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone
Description
This compound features a piperazine ring substituted with a sulfonyl group linked to an (E)-2-phenylethenyl moiety and a piperidine-acetyl group. The sulfonyl group (SO₂) is electron-withdrawing, influencing electronic distribution and reactivity. Piperazine and piperidine rings confer conformational flexibility, which may impact binding to biological targets.
Properties
IUPAC Name |
1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c23-19(17-20-10-5-2-6-11-20)21-12-14-22(15-13-21)26(24,25)16-9-18-7-3-1-4-8-18/h1,3-4,7-9,16H,2,5-6,10-15,17H2/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNMJWDUJXXHGD-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone, often referred to as a sulfonylpiperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a piperazine and piperidine moiety along with a phenylethenyl group, suggests a diverse range of interactions at the molecular level, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The chemical formula of this compound is , and it has a molecular weight of approximately 429.56 g/mol. The presence of multiple functional groups, including sulfonyl and piperazine, contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.56 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Anticancer Activity
Several studies have demonstrated that sulfonylpiperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
2. Antimicrobial Properties
Research has indicated that compounds containing piperazine rings possess antimicrobial properties. The sulfonamide group is known to enhance the antimicrobial activity, making this compound a candidate for further investigation in treating bacterial infections.
3. Neuropharmacological Effects
The piperazine moiety is often associated with central nervous system activity. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in anxiety and depression models.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various sulfonylpiperazine derivatives, including our compound of interest. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with concentrations above 10 µM, showcasing an IC50 value of approximately 8 µM.
Study 2: Antimicrobial Activity
In an investigation reported in Pharmaceutical Biology, derivatives similar to this compound were tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed that the compounds exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Study 3: Neuropharmacological Assessment
A behavioral study published in Neuropharmacology assessed the anxiolytic effects of sulfonylpiperazine derivatives in rodent models. The compound demonstrated significant anxiolytic-like effects in the elevated plus maze test, suggesting potential applications in anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituent Effects
Crystallographic and Conformational Analysis
Pyrazoline derivatives (–8) with (E)-2-phenylethenyl groups adopt envelope conformations and form C–H···O hydrogen-bonded chains . By contrast, the target compound’s sulfonyl group may promote alternative packing modes (e.g., sulfonyl-oxygen hydrogen bonds) and conformational rigidity due to steric and electronic effects.
Table 2: Crystallographic Data Comparison
Pharmacological and Functional Implications
- Receptor Binding : Piperazine and piperidine moieties are common in CNS-targeting drugs (e.g., antipsychotics). The sulfonyl group may enhance binding to serotonin or dopamine receptors through polar interactions .
- Enzyme Inhibition : Sulfonamide-containing compounds often inhibit carbonic anhydrases or kinases. The target compound’s sulfonyl group could similarly modulate enzyme activity .
- Antiviral Potential: Chemokine receptors (e.g., CCR5/CXCR4) interact with sulfonated compounds, suggesting possible HIV-1 entry inhibition, as seen in .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- The sulfonyl group likely improves aqueous solubility compared to benzyl or styryl derivatives but reduces membrane permeability relative to fluorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
